![molecular formula C11H11N3O B1613049 3-[(6-Methylpyrazin-2-yl)oxy]aniline CAS No. 915707-61-8](/img/structure/B1613049.png)
3-[(6-Methylpyrazin-2-yl)oxy]aniline
Übersicht
Beschreibung
“3-[(6-Methylpyrazin-2-yl)oxy]aniline” is a chemical compound used in laboratory settings . It is also known by its CAS number: 915707-61-8 .
Molecular Structure Analysis
The molecular formula of “3-[(6-Methylpyrazin-2-yl)oxy]aniline” is C11H11N3O . The structure includes a methylpyrazin group (6-Methylpyrazin-2-yl) attached to an aniline group via an oxygen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.229 g/mol . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Cancer Cell Growth Inhibition and Tubulin Polymerization Inhibition The compound methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m, related to the "3-[(6-Methylpyrazin-2-yl)oxy]aniline" structure, has been identified to possess promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This activity suggests potential applications in cancer therapy, particularly in inhibiting the growth of cancer cells without affecting antimicrobial and antimalarial activities at low concentrations. The compound's mechanism involves inhibiting the accumulation of acetylated tubulin and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells, indicating its function as a tubulin inhibitor (Minegishi et al., 2015).
Antidiabetic, Anti-inflammatory, and Anticancer Activities of Novel Derivatives Novel 2,5-substituted-1,3,4 oxadiazole derivatives, synthesized from a multistep reaction starting with benzohydrazide, have been screened for antidiabetic, anti-inflammatory, and anticancer activities. These compounds highlight the diverse potential applications of derivatives related to "3-[(6-Methylpyrazin-2-yl)oxy]aniline" in treating various diseases, underscoring the importance of these compounds in developing new therapeutic agents (Kavitha et al., 2016).
Antimicrobial Applications Against Gram-positive Bacteria The compounds related to "3-[(6-Methylpyrazin-2-yl)oxy]aniline" have been explored for their potential as novel antimicrobial agents against Gram-positive bacteria. Specifically, 6-Anilinopyrazolo[3,4-d]pyrimidin-4-ones have shown to inhibit DNA polymerase III of Staphylococcus aureus and other Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents targeting specific bacterial enzymes critical for DNA replication (Ali et al., 2003).
Electroluminescence and Photophysical Applications The exploration of N,N-Di(6-phenylpyridin-2-yl)aniline derivatives and their cyclometalated platinum(II) complexes for electroluminescence applications underscores the potential of "3-[(6-Methylpyrazin-2-yl)oxy]aniline" related compounds in optoelectronic devices. These complexes are emissive at ambient temperature, covering a wide spectrum from blue to red, indicating their utility in organic light-emitting diode (OLED) devices and photophysical research (Vezzu et al., 2010).
Anticancer and Antibacterial Properties of Azo Dyes A series of azo dyes possessing N-heterocycles, derived from 4-(1-azolyl)aniline derivatives, have been evaluated for their anticancer and antibacterial properties. These compounds, related to the chemical structure of interest, demonstrate the potential of "3-[(6-Methylpyrazin-2-yl)oxy]aniline" derivatives in developing compounds with dual functional applications in cancer therapy and bacterial infection control (Ghasemi et al., 2017).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(6-methylpyrazin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWDKWQAXTCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640387 | |
| Record name | 3-[(6-Methylpyrazin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methylpyrazin-2-yl)oxy]aniline | |
CAS RN |
915707-61-8 | |
| Record name | 3-[(6-Methyl-2-pyrazinyl)oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(6-Methylpyrazin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



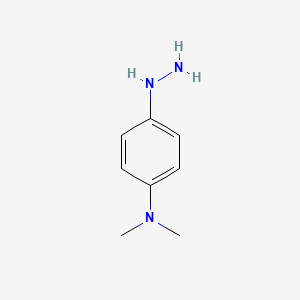

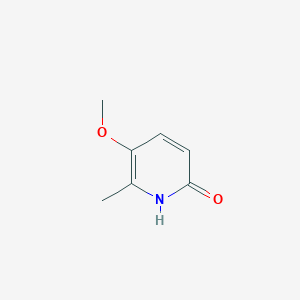


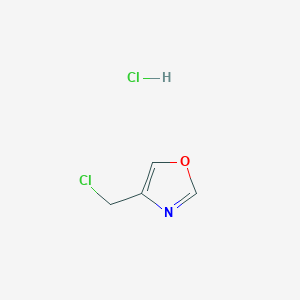
![3-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1612975.png)

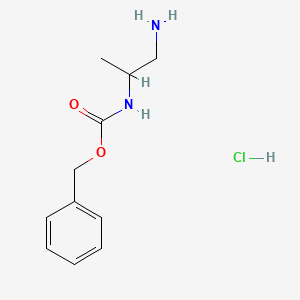
![6-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1612979.png)
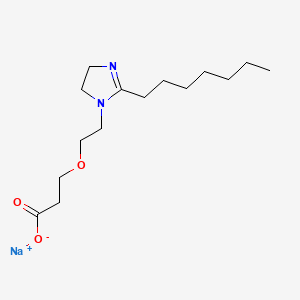
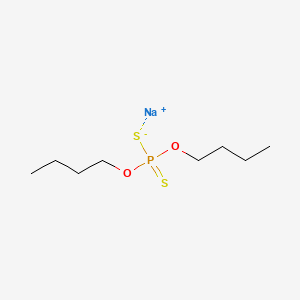

![Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1612988.png)